molecular formula C11H23N3O6S B14169289 Einecs 279-164-2 CAS No. 79458-68-7

Einecs 279-164-2

Cat. No.: B14169289
CAS No.: 79458-68-7
M. Wt: 325.38 g/mol
InChI Key: SAGXGPWVLUSDSQ-HVDRVSQOSA-N
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Description

EINECS 279-164-2 corresponds to the compound DL-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1) (CAS: 79458-68-7). This substance is a zwitterionic surfactant classified under amino acid derivatives and biological additives in cosmetic formulations .

Properties

CAS No.

79458-68-7

Molecular Formula

C11H23N3O6S

Molecular Weight

325.38 g/mol

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid;2,6-diaminohexanoic acid

InChI

InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1

InChI Key

SAGXGPWVLUSDSQ-HVDRVSQOSA-N

Isomeric SMILES

C(CCN)CC(C(=O)O)N.C([C@@H](C(=O)O)N)SCC(=O)O

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1), involves the reaction of DL-lysine with S-(carboxymethyl)-L-cysteine under controlled conditions. The reaction typically requires a specific temperature and pH to ensure the formation of the desired product. The process involves the careful addition of reagents and monitoring of reaction parameters to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistency and quality. The final product is then purified and tested to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

DL-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1), undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

DL-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1), has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of certain medical conditions.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of DL-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C11H23N3O6S
  • Molecular Weight : 325.38 g/mol
  • Function : Acts as a biological additive in cosmetics, enhancing stability and biocompatibility .
  • Structural Features: Comprises DL-lysine (a basic amino acid) paired with S-(carboxymethyl)-L-cysteine, a modified cysteine derivative with a carboxymethyl group on the sulfur atom .

Lysine Aspartate (EINECS 248-423-1)

Lysine Aspartate (CAS: 27348-32-9) is another lysine-based compound, structurally and functionally similar to EINECS 279-164-2.

Key Similarities and Differences:
Parameter This compound Lysine Aspartate
Molecular Formula C11H23N3O6S C10H21N3O6
Paired Component S-(carboxymethyl)-L-cysteine L-aspartic acid
Molecular Weight 325.38 g/mol 279.29 g/mol
Function Biological additive in cosmetics Biological additive in cosmetics
Structural Basis Lysine + modified cysteine Lysine + aspartic acid
Key Functional Groups Thioether (-S-), carboxylate (-COO⁻) Carboxylate (-COO⁻), amine (-NH2)

Analysis :

  • Structural Comparison: Both compounds utilize lysine as the cationic component but differ in their anionic counterparts. This compound incorporates a sulfur-containing cysteine derivative, while Lysine Aspartate pairs with aspartic acid, a dicarboxylic amino acid .
  • Functional Implications : The sulfur atom in this compound may enhance surfactant properties (e.g., emulsification, solubility) compared to Lysine Aspartate. Conversely, Lysine Aspartate’s dual carboxylate groups could improve chelation or pH buffering in formulations .
  • Regulatory Status : Both are listed in the EU cosmetic ingredient inventory (Section I) as biological additives, indicating similar safety and regulatory acceptance .

Other Amino Acid-Based Surfactants

These compounds typically exhibit:

  • Biodegradability : Lower environmental impact compared to synthetic surfactants.
  • Mildness : Suitable for sensitive skin due to zwitterionic or anionic charges .

This compound in Cosmetics

  • Role : Stabilizes emulsions, enhances active ingredient delivery, and improves skin compatibility .

Comparative Performance

  • Thermal Stability : The cysteine-derived structure may confer higher thermal stability due to sulfur’s electron-donating properties, a hypothesis requiring experimental validation.

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